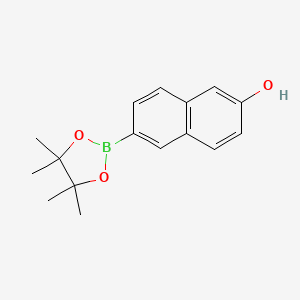

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol (CAS No. 269410-21-1) is a boronic ester derivative featuring a naphthalene scaffold with a hydroxyl group at the 2-position and a pinacol boronate group at the 6-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and organic materials . Its synthesis typically involves palladium-catalyzed borylation or direct functionalization of pre-substituted naphthalene derivatives, as demonstrated in the preparation of paclitaxel derivatives for liposomal drug delivery . The compound’s purity (≥95%) and stability under standard storage conditions make it a reliable reagent in organic synthesis .

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOQRVDXBOSJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620182 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-21-1 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Miyaura Borylation

- Starting Material: 6-bromo- or 6-chloronaphthalen-2-ol

- Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., sodium carbonate), palladium catalyst (e.g., Pd(PPh3)4)

- Solvent: Mixture of 1,4-dioxane and water or acetonitrile

- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for 3–6 hours

- Outcome: Formation of the boronate ester at the 6-position of naphthalen-2-ol

This method is widely used due to its high efficiency and selectivity. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to yield the boronate ester.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd(PPh3)4 (2–3 mol%) |

| Base | Na2CO3 (2 equiv) |

| Solvent | 1,4-Dioxane/H2O (5:1) |

| Temperature | 100 °C |

| Reaction Time | 4 hours |

| Yield | 70–85% |

This method was reported with a 71% yield for a related boronate ester synthesis under similar conditions.

Direct Borylation of Naphthalen-2-ol Derivatives

An alternative approach involves direct borylation of naphthalen-2-ol or its derivatives using diboron reagents and transition metal catalysts.

- Reagents: Pinacolborane or bis(pinacolato)diboron

- Catalysts: Iridium or rhodium complexes

- Conditions: Mild heating, inert atmosphere

- Advantages: Avoids the need for halogenated precursors

However, this method is less commonly applied for this specific compound due to regioselectivity challenges.

Formation of Boronate Ester from Boronic Acid Intermediate

Another route involves first synthesizing the corresponding boronic acid, 6-boronaphthalen-2-ol, followed by esterification with pinacol.

- Step 1: Synthesis of 6-boronaphthalen-2-ol via lithiation or metal-halogen exchange followed by reaction with trialkyl borates.

- Step 2: Esterification with pinacol in the presence of drying agents (e.g., MgSO4) at room temperature for 16 hours.

This method is supported by procedures for preparing pinacol boronate esters from boronic acids, as described in related organic syntheses.

Detailed Research Findings and Data

Reaction Setup and Purification

- The reaction mixture is typically stirred under argon to prevent oxidation.

- After completion, filtration through Celite or silica gel is used to remove inorganic salts.

- Purification is commonly achieved by column chromatography using silica gel with methanol/dichloromethane mixtures.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H19BO3 |

| Molecular Weight | 270.1 g/mol |

| Appearance | White solid |

| Purity (commercial) | ~96% |

| CAS Number | 269410-21-1 |

Stock Solution Preparation (for research use)

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.70 | 0.74 | 0.37 |

| 5 mg | 18.51 | 3.70 | 1.85 |

| 10 mg | 37.02 | 7.40 | 3.70 |

This table assists in preparing precise stock solutions for experimental applications.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | 6-Bromo- or 6-chloronaphthalen-2-ol | Pd(PPh3)4, B2pin2, Na2CO3 | 100 °C, 4 h, inert atmosphere | 70–85 | Most common, high selectivity |

| Direct Borylation | Naphthalen-2-ol derivatives | Ir or Rh catalysts, pinacolborane | Mild heating, inert atmosphere | Variable | Regioselectivity can be challenging |

| Boronic Acid Esterification | 6-Boronaphthalen-2-ol | Pinacol, MgSO4 | Room temp, 16 h | Moderate | Two-step process, requires boronic acid |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is common.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

Oxidation: Naphthoquinones.

Reduction: Hydrogenated naphthol derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, derivatives of naphthalene and their boronic acid esters have exhibited significant antiproliferative activity against various cancer cell lines.

In a study published in MDPI, compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol demonstrated selective inhibition of cancer cell growth with GI50 values lower than 0.01 µM in certain cases . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors for certain proteases and enzymes due to their ability to form covalent bonds with serine or cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases involved in cancer metastasis and other diseases .

Organic Electronics

The incorporation of boron compounds into organic semiconductors has shown promise for enhancing the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics of the boron atom can improve charge transport and stability in these applications.

Synthesis of Functional Materials

The compound can also serve as a precursor for synthesizing various functional materials through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating complex organic structures used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Drug Development

A notable case study involved the synthesis of a series of naphthalene-derived boronic acid esters, including 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol. These compounds were tested against human cancer cell lines such as MDA-MB-435 (melanoma) and showed enhanced antiproliferative effects compared to conventional chemotherapeutics .

Case Study 2: Organic Photovoltaic Devices

In another study focusing on organic electronics, researchers utilized the boronic acid pinacol ester to modify the electronic properties of polymer blends used in OPVs. The results indicated improved efficiency and stability of devices fabricated with these modified polymers compared to those without boron modifications .

Wirkmechanismus

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

6-Substituted vs. 7-Substituted Naphthalen-2-ol Boronic Esters

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol (1t) :

This positional isomer shifts the boronate group to the 7-position of the naphthalene ring. While its NMR data align with the 6-substituted analog, steric and electronic differences arise due to the altered substitution pattern. The 7-substituted derivative may exhibit reduced reactivity in cross-coupling reactions due to hindered accessibility of the boron center .

Functional Group Variations

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine :

Replacing the hydroxyl group with an amine (-NH₂) enhances nucleophilicity, enabling applications in Schiff base formation or coordination chemistry. However, the amine group increases susceptibility to oxidation, requiring inert handling conditions . - (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanol: The addition of a hydroxymethyl group (-CH₂OH) improves solubility in polar solvents, facilitating use in aqueous-phase reactions. However, the hydroxyl group may participate in unintended side reactions, such as esterification or oxidation .

Halogenated Derivatives

- 2-((6-Fluoronaphthalen-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Fluorination at the 6-position introduces electron-withdrawing effects, which can accelerate Suzuki-Miyaura coupling by polarizing the boron-carbon bond. However, fluorine’s electronegativity may also reduce the stability of the boronate under acidic conditions .

Comparative Physicochemical Properties

Biologische Aktivität

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20B2N2O2

- Molecular Weight : 293.964 g/mol

- CAS Number : 1214264-88-6

- Structure : The compound features a naphthalene core substituted with a dioxaborolane moiety.

Synthesis

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the reaction of naphthol derivatives with boronic acids under controlled conditions to yield the desired product with high purity (>95%) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol. The compound has shown significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.15 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 0.20 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Breast) | 0.25 | Cell cycle arrest in the G1 phase |

Studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in various cancer cell lines .

- Tubulin Inhibition : Similar to other known anticancer agents like combretastatin A4 (CA4), it disrupts microtubule dynamics which is critical for mitosis .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in certain cancer cells .

Study on A549 Cells

In a recent study involving A549 lung cancer cells treated with varying concentrations of the compound (50 nM and 100 nM), results indicated a significant increase in apoptotic cells as measured by flow cytometry. The study reported an increase in the sub-G1 peak corresponding to apoptotic cells when treated with the compound compared to untreated controls .

Study on HL-60 Cells

Another study focused on HL-60 leukemia cells demonstrated that treatment with 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol resulted in a dose-dependent increase in caspase activity. Western blot analyses confirmed the activation of caspase pathways leading to apoptosis .

Q & A

Q. Table 1: Typical Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) | |

| Solvent | THF, 80°C, 12 h | |

| Purity | ≥95% (HPLC) |

How is the structure of this compound confirmed using spectroscopic methods?

Basic

Structural confirmation involves:

- ¹H/¹³C NMR : The hydroxyl proton (naphthalen-2-ol) appears as a singlet at δ ~8.5 ppm. Boronate ester protons (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) resonate as a singlet at δ ~1.3 ppm .

- IR Spectroscopy : Broad O-H stretch (~3200 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 298.2 (C₁₆H₂₁BO₃⁺) .

What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Advanced

Optimization focuses on:

- Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in aqueous/organic biphasic systems enhances coupling efficiency .

- Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves yields for sterically hindered aryl halides .

- Temperature Control : Reactions at 60–80°C prevent boronate decomposition .

- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) couple efficiently (≥80% yield), while electron-rich substrates may require microwave-assisted heating .

How do storage conditions impact the compound’s stability and reactivity?

Q. Advanced

- Moisture Sensitivity : Hydrolysis of the boronate ester occurs in humid environments, forming boronic acid (detectable by ¹¹B NMR). Store at 0–6°C under nitrogen .

- Light Sensitivity : UV exposure degrades the naphthalen-2-ol moiety; amber vials are recommended .

- Long-Term Stability : Purity decreases by <2% over 6 months when stored anhydrously .

What analytical techniques are recommended for assessing purity and decomposition products?

Q. Methodological

Q. Table 2: Key Analytical Parameters

| Technique | Parameter | Reference |

|---|---|---|

| HPLC | Retention time: 8.2 min | |

| TGA | Decomposition at 179°C | |

| ¹¹B NMR | δ ~30 ppm (boronate ester) |

How can researchers resolve discrepancies in reported reactivity of similar boronate esters?

Data Contradiction Analysis

Discrepancies often arise from:

- Catalyst-Ligand Mismatch : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ for electron-rich substrates .

- Solvent Effects : Dioxane increases reaction rates compared to THF due to higher polarity .

- Impurity Interference : Trace water reduces yields; rigorous drying of reagents/solvents is critical .

Recommendation : Validate protocols using internal standards (e.g., triphenylmethane for GC-MS) and replicate conditions from peer-reviewed syntheses .

How does the hydroxyl group’s position influence regioselectivity in subsequent reactions?

Advanced

The naphthalen-2-ol hydroxyl group directs electrophilic substitution to the 1-position (peri to -OH). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.